molecular formula C10H19NO3 B12566362 [(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester

[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester

Cat. No.: B12566362
M. Wt: 201.26 g/mol
InChI Key: PPLRDQISQJXENE-HQZHTGGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound is notable for its use as a protecting group in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, allowing for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester involves its role as a protecting group. The tert-butyl ester group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of the amine group. This selective deprotection is crucial in multi-step organic syntheses, particularly in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester is unique due to its specific structure, which provides stability under a wide range of conditions and allows for selective deprotection. This makes it particularly useful in complex synthetic routes where multiple protecting groups are required .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[(E,2R)-2-hydroxypent-3-enyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-5-6-8(12)7-11-9(13)14-10(2,3)4/h5-6,8,12H,7H2,1-4H3,(H,11,13)/b6-5+/t8-/m1/s1

InChI Key

PPLRDQISQJXENE-HQZHTGGTSA-N

Isomeric SMILES

C/C=C/[C@H](CNC(=O)OC(C)(C)C)O

Canonical SMILES

CC=CC(CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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